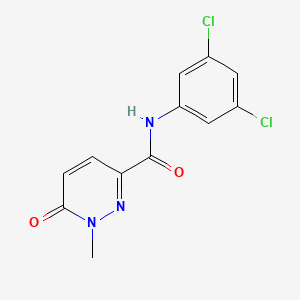

![molecular formula C15H17N3O5 B6525960 ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate CAS No. 1015665-65-2](/img/structure/B6525960.png)

ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxazole ring, a piperazine ring, and two ester groups. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and could potentially exhibit interesting biological activities .

Synthesis Analysis

While the specific synthesis of this compound is not available, it might be synthesized through a series of reactions involving the formation of the oxazole ring, the introduction of the piperazine ring, and the esterification of the carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, oxazole, and piperazine rings would give the molecule a rigid and planar structure. The ester groups could potentially introduce some flexibility into the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the furan, oxazole, and piperazine rings, as well as the ester groups. For example, the furan ring could undergo electrophilic aromatic substitution, while the ester groups could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester groups could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in non-polar solvents .Aplicaciones Científicas De Investigación

Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as N-alkyl-2-piperazinecarboxamides and N-alkyl-4-piperazinecarboxamides. It has also been used as a catalyst for biochemical reactions, such as the synthesis of cyclic peptides and the hydrolysis of esters. Additionally, it has been used as a drug for the treatment of certain diseases, such as chronic obstructive pulmonary disease and asthma.

Mecanismo De Acción

Mode of Action

It’s possible that the compound interacts with its targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the complexity of the molecule, it’s likely that it could influence multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects could range from changes in cell signaling and function to potential therapeutic effects for various diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate in laboratory experiments has several advantages. It is a relatively stable compound that is easy to obtain and is not toxic. Additionally, it can be used in a variety of experiments, such as those involving the synthesis of other compounds and the study of biochemical and physiological processes. However, it should be noted that the use of this compound in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

The use of ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate in scientific research is likely to continue to expand in the future. One potential area of research is the use of this compound in drug development. It could be used to develop new drugs for the treatment of a variety of diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, it could be used to develop new compounds for the synthesis of other compounds, such as N-alkyl-2-piperazinecarboxamides and N-alkyl-4-piperazinecarboxamides. Finally, it could be used to study the biochemical and physiological effects of other compounds, such as those involved in the regulation of cellular processes.

Métodos De Síntesis

Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate is synthesized through a multi-step process that involves the condensation of ethyl piperazine-1-carboxylate with 5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is purified and isolated using a combination of column chromatography and recrystallization.

Análisis Bioquímico

Biochemical Properties

It’s possible that this compound could interact with various enzymes, proteins, and other biomolecules, given the presence of functional groups capable of forming hydrogen bonds and other types of interactions . Specific details about these interactions and the nature of these interactions are not currently available.

Cellular Effects

It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific details about these effects are not currently available.

Molecular Mechanism

It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific details about these mechanisms are not currently available.

Metabolic Pathways

The metabolic pathways that ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate is involved in, including any enzymes or cofactors that it interacts with, are not currently available. It’s possible that this compound could affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-2-21-15(20)18-7-5-17(6-8-18)14(19)11-10-13(23-16-11)12-4-3-9-22-12/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMSJVOLYLXXTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6525882.png)

![3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6525885.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6525904.png)

![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)

![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)

![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)

![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6525950.png)

![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)

![6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6525971.png)

![4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine](/img/structure/B6525975.png)

![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525976.png)